molecular formula C21H24N2O2 B5870592 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide

3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide

Cat. No. B5870592
M. Wt: 336.4 g/mol
InChI Key: XOBIFQAYSOGZKB-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to inhibit the activity of the Rho GTPase family member Cdc42, which is involved in a variety of cellular processes including cell division, migration, and polarity.

Mechanism of Action

The mechanism of action of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is through the inhibition of Cdc42 activity. Cdc42 is a member of the Rho GTPase family of proteins, which are involved in the regulation of cytoskeletal dynamics, cell polarity, and cell migration. 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide binds to the active site of Cdc42 and prevents it from interacting with downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In macrophages, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha, IL-6, and IL-1beta. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit the formation of filopodia and lamellipodia, which are involved in cell migration and invasion.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is its specificity for Cdc42, which allows for the study of the specific effects of Cdc42 inhibition on cellular processes. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to be effective at low concentrations, which reduces the potential for off-target effects. However, one limitation of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide. One direction is the development of more potent and selective inhibitors of Cdc42, which could have even greater therapeutic potential. Another direction is the study of the effects of Cdc42 inhibition on other cellular processes, such as autophagy and cell adhesion. Additionally, the potential use of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide in combination with other anti-cancer or anti-inflammatory agents could be explored.

Synthesis Methods

3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide can be synthesized using a variety of methods, including the reaction of 3-(4-isopropylphenyl)acrylic acid with 3-aminobenzoic acid followed by amidation with propionyl chloride. Alternatively, the compound can be synthesized using a one-pot reaction of 3-(4-isopropylphenyl)acrylic acid, 3-aminobenzoic acid, and propionyl chloride in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. Both methods have been shown to yield high purity 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide.

Scientific Research Applications

3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of Cdc42, which is involved in a variety of cellular processes including cell division, migration, and polarity. This inhibition has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.

properties

IUPAC Name

(E)-N-[3-(propanoylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-4-20(24)22-18-6-5-7-19(14-18)23-21(25)13-10-16-8-11-17(12-9-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,24)(H,23,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBIFQAYSOGZKB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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